molecular formula C22H18F3N5O2S B15026629 N-(1-benzyl-1H-pyrazol-4-yl)-3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide

N-(1-benzyl-1H-pyrazol-4-yl)-3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide

Cat. No.: B15026629
M. Wt: 473.5 g/mol
InChI Key: BOYDAJCMUWZUJC-UHFFFAOYSA-N
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Description

N-(1-benzyl-1H-pyrazol-4-yl)-3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring, a furan ring, and a pyrimidine ring, each contributing to its chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-1H-pyrazol-4-yl)-3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the benzyl group. The furan and pyrimidine rings are then synthesized and attached to the pyrazole ring through a series of coupling reactions. The final step involves the formation of the propanamide group, which is achieved through amidation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to facilitate the efficient synthesis of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-1H-pyrazol-4-yl)-3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the pyrazole and pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N-(1-benzyl-1H-pyrazol-4-yl)-3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-pyrazol-4-yl)-3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzyl-1H-pyrazol-4-yl)methyl-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-amine
  • 2-(1H-pyrazol-1-yl)pyridine

Uniqueness

N-(1-benzyl-1H-pyrazol-4-yl)-3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide stands out due to its trifluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry.

Properties

Molecular Formula

C22H18F3N5O2S

Molecular Weight

473.5 g/mol

IUPAC Name

N-(1-benzylpyrazol-4-yl)-3-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanamide

InChI

InChI=1S/C22H18F3N5O2S/c23-22(24,25)19-11-17(18-7-4-9-32-18)28-21(29-19)33-10-8-20(31)27-16-12-26-30(14-16)13-15-5-2-1-3-6-15/h1-7,9,11-12,14H,8,10,13H2,(H,27,31)

InChI Key

BOYDAJCMUWZUJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)NC(=O)CCSC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CO4

Origin of Product

United States

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